![molecular formula C15H28N2O3 B14270981 (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Levobupivacaine is a local anesthetic used for regional anesthesia and pain management.
- It belongs to the amide class of local anesthetics.
- Its chemical structure consists of a piperidine ring, an amide group, and a long aliphatic chain.
- The (2S)-stereoisomer is responsible for its pharmacological activity.
準備方法
- Levobupivacaine can be synthesized via several routes, including resolution of racemic bupivacaine or direct asymmetric synthesis.
- One common method involves resolving racemic bupivacaine using chiral acids or bases.
- Industrial production typically employs efficient synthetic processes to obtain high yields.
化学反応の分析
- Levobupivacaine undergoes various reactions:
Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Oxidation: Oxidation of the piperidine ring or the aliphatic chain.
Reduction: Reduction of the carbonyl group.
- Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
- Major products include hydrolyzed or reduced derivatives.
科学的研究の応用
Anesthesia: Levobupivacaine provides long-lasting anesthesia for surgical procedures.
Pain Management: Used in epidural and peripheral nerve blocks.
Labor and Delivery: Provides pain relief during childbirth.
Research: Investigated for its potential in cancer therapy and wound healing.
作用機序
- Levobupivacaine blocks voltage-gated sodium channels in nerve fibers.
- By inhibiting sodium influx, it prevents nerve depolarization and subsequent action potential propagation.
- This leads to reversible sensory and motor blockade.
類似化合物との比較
Bupivacaine: Racemic mixture; similar structure but less selective for sodium channels.
Ropivacaine: Another enantiomer; less cardiotoxic than bupivacaine.
Lidocaine: Different class (amide); shorter duration of action.
特性
分子式 |
C15H28N2O3 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C15H28N2O3/c1-10-7-6-8-11(2)17(10)14(20)16-12(13(18)19)9-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t10-,11+,12-/m0/s1 |
InChIキー |
AVLRRLRCYZTMLR-TUAOUCFPSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)O)C |
正規SMILES |
CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


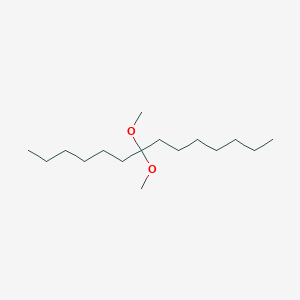
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

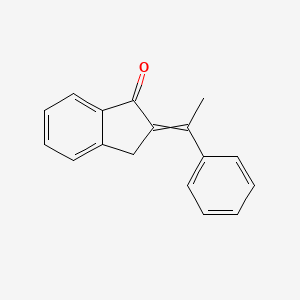

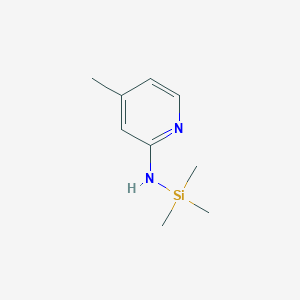
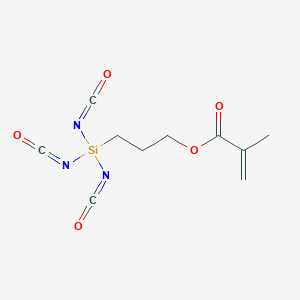
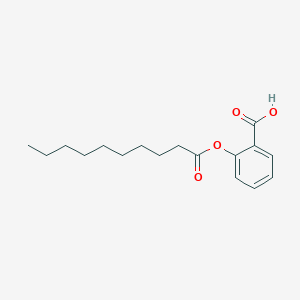
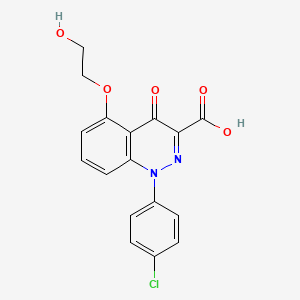
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
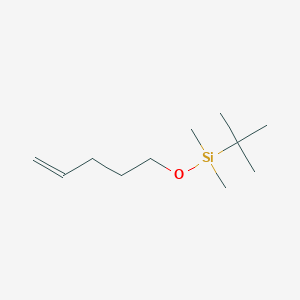
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
